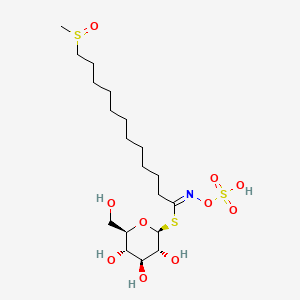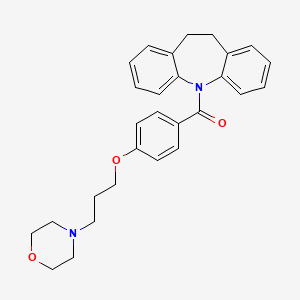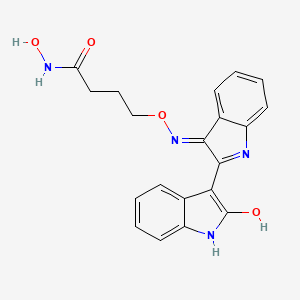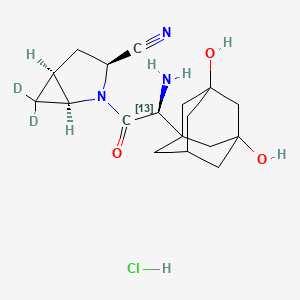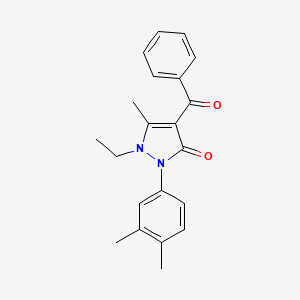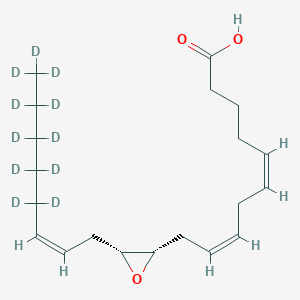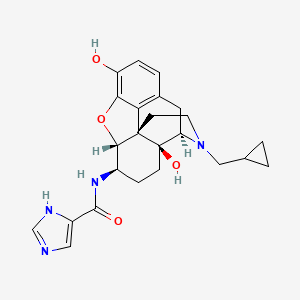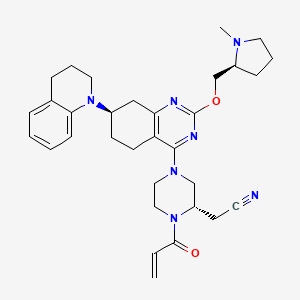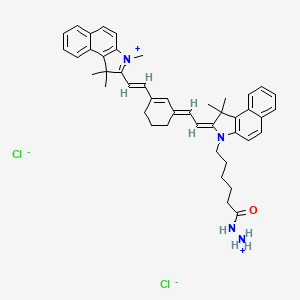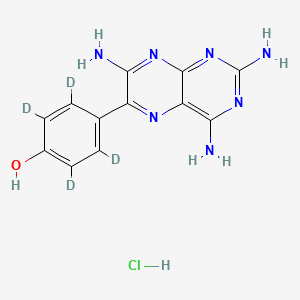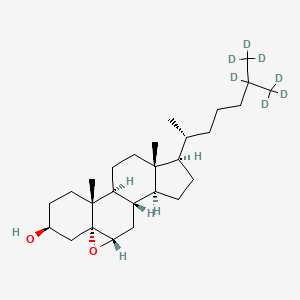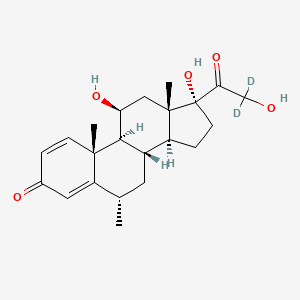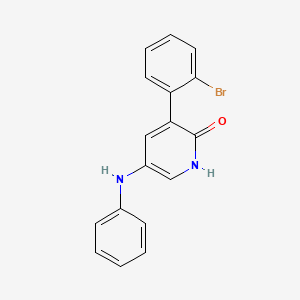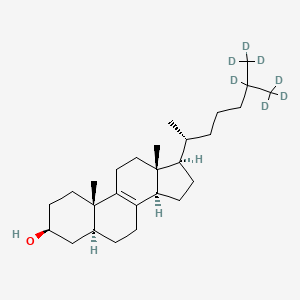
Zymostenol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zymostenol-d7, also known as 5a-Cholest-8-en-3b-ol-d7, is a deuterium-labeled compound. It is a stable isotope of 5a-Cholest-8-en-3b-ol, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the study of cholesterol biosynthesis and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zymostenol-d7 is synthesized through the deuteration of 5a-Cholest-8-en-3b-ol. The process involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of 5a-Cholest-8-en-3b-ol. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium into the compound. The final product is then purified to achieve a high level of isotopic purity, typically greater than 99% .
Analyse Des Réactions Chimiques
Types of Reactions
Zymostenol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
Zymostenol-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation of cholesterol.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents
Mécanisme D'action
Zymostenol-d7 acts as a substrate for Δ8,7-sterol isomerase (EBP), an enzyme involved in cholesterol biosynthesis. The enzyme catalyzes the conversion of this compound to its corresponding 7-isomer. This process is crucial for maintaining cholesterol homeostasis in cells. The deuterium labeling allows researchers to study the enzyme’s activity and the metabolic pathways involved in cholesterol biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zymosterol: Another substrate for Δ8,7-sterol isomerase, but without deuterium labeling.
Lanosterol: A precursor in the cholesterol biosynthesis pathway.
Cholesterol: The final product of the biosynthesis pathway.
Uniqueness of Zymostenol-d7
This compound is unique due to its deuterium labeling, which provides several advantages in scientific research. The incorporation of deuterium enhances the compound’s stability and allows for precise tracing in metabolic studies. This makes this compound a valuable tool for understanding cholesterol biosynthesis and metabolism .
Propriétés
Formule moléculaire |
C27H46O |
|---|---|
Poids moléculaire |
393.7 g/mol |
Nom IUPAC |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i1D3,2D3,18D |
Clé InChI |
QETLKNDKQOXZRP-HJSPSJIWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


